molecular formula C16H20FN3O5 B13397754 N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B13397754
M. Wt: 353.35 g/mol
InChI Key: CMFKNYFIQWSUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-[3-Fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a fluorophenyl-morpholine oxide moiety and an acetamide side chain. Oxazolidinones are clinically significant as antibiotics, targeting bacterial ribosomal protein synthesis . The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and membrane penetration, while the acetamide group contributes to hydrogen bonding with biological targets .

Properties

Molecular Formula

C16H20FN3O5

Molecular Weight

353.35 g/mol

IUPAC Name

N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)

InChI Key

CMFKNYFIQWSUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazolidinone Core

The oxazolidinone ring, a key heterocycle, is typically synthesized via cyclization of amino alcohols with carbonyl compounds:

a) Starting from amino alcohols (e.g., 2-aminoethanol), cyclization with phosgene derivatives or carbonyldiimidazole (CDI) yields the oxazolidinone ring.
b) Alternatively, the use of chiral amino alcohols allows for stereoselective synthesis, critical for bioactivity.

Reaction conditions:

  • Reagents: CDI or triphosgene.
  • Solvent: Dichloromethane (DCM).
  • Temperature: 0°C to room temperature.
  • Yield: Typically >70% with optimized conditions.

Introduction of the Fluorophenyl Group

The fluorophenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:

a) Suzuki-Miyaura coupling between a boronic acid derivative of fluorophenyl and a halogenated oxazolidinone intermediate.
b) Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
c) Base: Potassium carbonate or sodium tert-butoxide.
d) Solvent: Toluene or dioxane.
e) Conditions: Reflux under inert atmosphere.

This step ensures regioselective attachment at the desired position on the oxazolidinone.

Attachment of the Morpholine Derivative and Oxidation

The morpholine ring with oxidation to the oxidomorpholine is achieved through:

a) Nucleophilic substitution of a suitable electrophile (e.g., chloromethyl or bromomethyl derivatives) with morpholine.
b) Oxidation of morpholine to oxidomorpholine using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide in the presence of catalysts.

Reaction conditions:

  • Solvent: Acetonitrile or dichloromethane.
  • Temperature: Ambient to slightly elevated.
  • Oxidation agents: m-CPBA (meta-chloroperbenzoic acid), with reaction monitored via TLC.

Coupling to Form the Final Amide

The acetamide linkage is constructed via:

a) Activation of the methyl group attached to the oxazolidinone with a suitable electrophile (e.g., acetic anhydride or acetyl chloride).
b) Nucleophilic attack by the amine group on the morpholine-oxidized intermediate.

Reaction conditions:

  • Reagents: Acetyl chloride or acetic anhydride.
  • Solvent: Pyridine or triethylamine.
  • Temperature: 0°C to room temperature.
  • Purification: Chromatography or recrystallization.

Optimization and Recent Advances

Recent research emphasizes the importance of stereoselectivity and regioselectivity in synthesizing such complex molecules. Use of chiral catalysts and protecting groups enhances yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Data Tables and Research Discoveries

Step Reagents Solvent Conditions Yield References
Oxazolidinone synthesis CDI or triphosgene DCM 0°C to RT 70-85% ,
Fluorophenyl coupling Pd(PPh3)4, K2CO3 Toluene Reflux, inert atmosphere 65-75% ,
Morpholine oxidation m-CPBA CH3CN RT, monitored by TLC 60-70% ,
Final coupling Acetyl chloride, TEA Pyridine RT to 40°C 70-80% ,

Note: These data are representative and can vary based on specific experimental conditions.

Chemical Reactions Analysis

Types of Reactions: Linezolid N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can revert Linezolid N-Oxide back to Linezolid.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Linezolid.

    Substitution: Various substituted Linezolid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Substituents Physicochemical Properties Proposed Mechanism/Biological Activity Reference
Target Compound 1,3-Oxazolidin-2-one 3-Fluoro-4-(4-oxidomorpholinium)phenyl High polarity (charged oxide) Ribosomal protein synthesis inhibition
Compound A 1,3-Oxazolidin-2-one 3-Fluoro-4-morpholinylphenyl Moderate polarity Antibacterial (oxazolidinone class)
Compound B 1,3-Oxazolidin-2-one 3-Fluoro-4-thiomorpholinylphenyl High lipophilicity Antibacterial with enhanced tissue uptake
Compound D 1,3-Thiazolidin-4-one 4-Oxo-3-phenyl-2-(phenylimino) Moderate redox activity Antimicrobial, antidiabetic
Compound F 1,3-Oxazolidin-2-one Benzylamine side chain High basicity Potential nucleic acid interaction

Research Findings and Implications

  • Target vs. Compound A: The oxidized morpholine in the target compound improves aqueous solubility, critical for intravenous formulations, but may reduce oral bioavailability due to poor intestinal permeability .
  • Target vs. Compound B : Thiomorpholine analogs (Compound B) exhibit higher logP values, suggesting utility in central nervous system infections but requiring careful toxicity profiling .
  • Target vs. Compound D: Thiazolidinone derivatives (Compound D) lack the ribosomal specificity of oxazolidinones, highlighting the importance of the oxazolidinone core for antibacterial activity .

Biological Activity

N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antibacterial and antifungal activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N[3[3fluoro4(4oxidomorpholin4ium4yl)phenyl2oxo1,3oxazolidin5yl]methyl]acetamide\text{N}-\left[3-\left[3-\text{fluoro}-4-\left(4-\text{oxidomorpholin}-4-\text{ium}-4-\text{yl}\right)-\text{phenyl}-2-\text{oxo}-1,3-\text{oxazolidin}-5-\text{yl}\right]-\text{methyl}\right]-\text{acetamide}

Key Features

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃
  • Molecular Weight : Approximately 345.35 g/mol
  • Solubility : Soluble in polar solvents like water and methanol.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Gram-Negative Bacteria : In a comparative analysis, the compound showed Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL against Enterobacter cloacae, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 .
  • Broad-Spectrum Activity : The compound also displayed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.008 mg/mL to 0.030 mg/mL .

Antifungal Activity

The antifungal efficacy of the compound has also been evaluated, revealing effective inhibition against various fungal strains.

Findings

  • Fungal Sensitivity : The compound demonstrated MIC values between 0.004 mg/mL and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The most sensitive strain was identified as T. viride .
  • Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes in bacterial and fungal metabolism, contributing to its antimicrobial effects .

Cytotoxicity

While exploring therapeutic applications, cytotoxicity assays have been conducted to assess the safety profile of this compound.

Results

  • MTT Assay : The compound exhibited cytotoxic effects on normal MRC5 cells with an IC50 value of approximately 5.9 μM, indicating a need for further evaluation in terms of selectivity and safety for human use .

Table of Biological Activity

Activity TypeTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
AntibacterialEnterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060
AntifungalTrichoderma viride0.004Not reported
Aspergillus fumigatus0.060Not reported

Q & A

Q. Table 1: Reaction Optimization Parameters

StepKey VariablesOptimal ConditionsYield Improvement
CyclizationSolvent, catalystDMF, piperidine, 80°C58% → 72%
Acetamide couplingCoupling agent, timeEDC/HOBt, 24h45% → 65%

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry and confirm the morpholine-oxazolidinone scaffold .
  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify fluorine coupling (δ 7.69 ppm for aromatic protons) and acetamide protons (δ 2.14 ppm) .
  • Mass spectrometry : High-resolution ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve antimicrobial potency?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or sulfonyl groups at the phenyl ring to assess steric/electronic effects on target binding .
  • Biological assays : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and compare to linezolid (reference MIC: 1–4 µg/mL) .
  • Computational docking : Use AutoDock Vina to model interactions with bacterial 50S ribosomal subunit (PDB: 3CPW) and identify key hydrogen bonds (e.g., morpholine O → Arg₆₇₈) .

Q. Table 2: SAR of Key Analogs

Substituent (R)MIC (µg/mL)Target Binding Energy (kcal/mol)
-F (Parent)2.5-8.9
-Cl1.2-9.4
-SO₂CH₃0.8-10.1

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing DMF volume from 5 mL → 10 mL improved cyclization yield by 14% .
  • Kinetic studies : Monitor reaction progress via TLC/HPLC to detect intermediates (e.g., oxazolidinone precursor) and optimize quenching times .

Advanced: What strategies address challenges in X-ray crystallography data refinement?

Methodological Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups (e.g., P2₁/c) .
  • Disorder modeling : Apply PART/SUMP restraints for flexible morpholine and acetamide groups .

Basic: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Metabolite ID : Characterize oxidation products (e.g., morpholine N-oxide) using high-resolution MSⁿ .

Advanced: How to ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA-3 columns with hexane/ethanol (90:10) to resolve (5S)-enantiomer (retention time: 12.3 min) from (5R)-counterpart .
  • Circular dichroism (CD) : Validate configuration via Cotton effects at 220–250 nm .

Basic: What in vitro models are suitable for toxicity profiling?

Methodological Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ threshold: >50 µM) .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ < 10 µM indicates high risk) .

Advanced: How does fluorination impact pharmacokinetics?

Methodological Answer:

  • LogP measurement : Compare fluorinated vs. non-fluorinated analogs (e.g., LogP: 1.2 vs. 1.8) using shake-flask/HPLC methods .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu: ~15% for fluorinated derivative) .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore screening : Use Schrödinger’s Phase to match against kinase/GPCR libraries .
  • Proteome-wide docking : Employ AlphaFold2-predicted structures to rank off-targets (e.g., COX-2, IC₅₀: 5 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.